![molecular formula C21H28O4 B12290139 10-Hydroxy-4,4,6a,12b-tetramethyl-1,2,3,4a,5,6,12,12a-octahydrobenzo[a]xanthene-8,11-dione](/img/structure/B12290139.png)
10-Hydroxy-4,4,6a,12b-tetramethyl-1,2,3,4a,5,6,12,12a-octahydrobenzo[a]xanthene-8,11-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Hidroxi-4,4,6a,12b-tetrametil-1,2,3,4a,5,6,12,12a-octahidrobenzo[a]xanteno-8,11-diona es un compuesto orgánico complejo con una estructura única que incluye múltiples anillos y grupos funcionales
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 10-Hidroxi-4,4,6a,12b-tetrametil-1,2,3,4a,5,6,12,12a-octahidrobenzo[a]xanteno-8,11-diona típicamente implica reacciones orgánicas de varios pasos. Un método común incluye la ciclización de precursores apropiados en condiciones ácidas o básicas. Las condiciones de reacción a menudo requieren temperaturas controladas y el uso de catalizadores para asegurar que el producto deseado se obtenga con un alto rendimiento y pureza.
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto puede implicar reactores por lotes a gran escala donde las condiciones de reacción se controlan meticulosamente. El uso de reactores de flujo continuo también se puede emplear para mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
10-Hidroxi-4,4,6a,12b-tetrametil-1,2,3,4a,5,6,12,12a-octahidrobenzo[a]xanteno-8,11-diona experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Esta reacción se puede utilizar para reducir grupos funcionales específicos dentro del compuesto.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones para estas reacciones típicamente involucran solventes específicos, temperaturas y niveles de pH para optimizar los resultados de la reacción.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o alcanos.
Aplicaciones Científicas De Investigación
10-Hidroxi-4,4,6a,12b-tetrametil-1,2,3,4a,5,6,12,12a-octahidrobenzo[a]xanteno-8,11-diona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se puede utilizar en estudios relacionados con interacciones enzimáticas y vías metabólicas.
Medicina: Este compuesto tiene posibles aplicaciones terapéuticas debido a sus propiedades bioactivas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 10-Hidroxi-4,4,6a,12b-tetrametil-1,2,3,4a,5,6,12,12a-octahidrobenzo[a]xanteno-8,11-diona involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, alterando su actividad y dando lugar a varios efectos biológicos. Las vías exactas involucradas dependen de la aplicación específica y el contexto en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
- 1,10a-Dihidroxi-4,4,7,11b-tetrametil-1,2,3,4a,5,6,6a,7,11,11a-decahidronaft 2,1-fbenzofurano-9-ona
- Fenantreno, 7-etenil-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahidro-1,1,4a,7-tetrametil-
Singularidad
10-Hidroxi-4,4,6a,12b-tetrametil-1,2,3,4a,5,6,12,12a-octahidrobenzo[a]xanteno-8,11-diona es única debido a sus características estructurales y grupos funcionales específicos, que confieren propiedades químicas y biológicas distintas
Propiedades
Fórmula molecular |
C21H28O4 |
|---|---|
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
10-hydroxy-4,4,6a,12b-tetramethyl-1,2,3,4a,5,6,12,12a-octahydrobenzo[a]xanthene-8,11-dione |
InChI |
InChI=1S/C21H28O4/c1-19(2)7-5-8-20(3)15(19)6-9-21(4)16(20)10-12-17(24)13(22)11-14(23)18(12)25-21/h11,15-16,22H,5-10H2,1-4H3 |
Clave InChI |
ZPPISMQVWKUDLY-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC2(C1CCC3(C2CC4=C(O3)C(=O)C=C(C4=O)O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


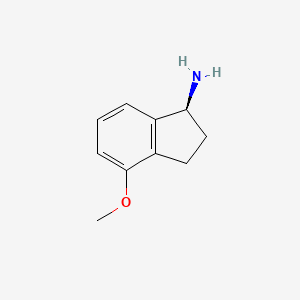
![Ethyl 2-[methyl(2,2,2-trichloroethoxycarbonyl)amino]-1-phenylcyclohex-3-ene-1-carboxylate](/img/structure/B12290077.png)
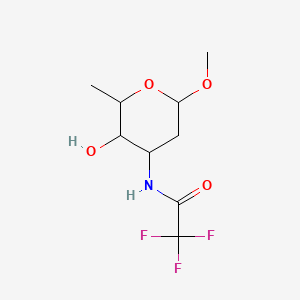
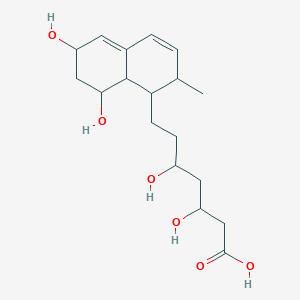
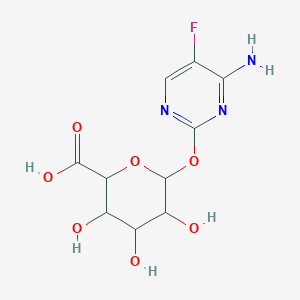
![[1,1'-Biphenyl]-4-carboxylicAcid(3aR,4R,5R,6aS)-Hexahydro-4-[(3R)-3-hydroxy-5-phenylpentyl]-2-oxo-2H-cyclopenta[b]furan-5-ylEster](/img/structure/B12290106.png)
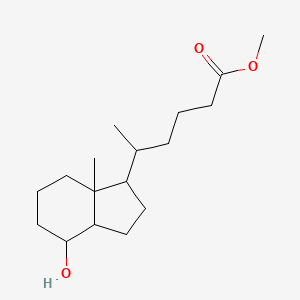
![(3R,10S,12S,13R)-17-(5-hydroxy-5,5-diphenylpentan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B12290114.png)
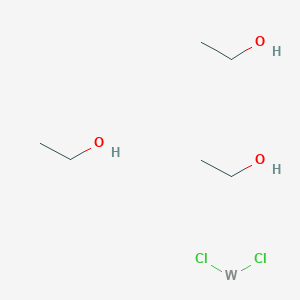

![5,9,10-Trihydroxy-2-(2-hydroxypropan-2-yl)-1-[4,6,8-trihydroxy-5-(3-methylbut-2-enyl)-9-oxoxanthen-3-yl]oxy-1,2-dihydrofuro[2,3-c]xanthen-6-one](/img/structure/B12290122.png)
![Ethyl 2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]cyclohexylidene]acetate](/img/structure/B12290124.png)

![2-[[4-(3-amino-1-oxo-5,6,6a,7-tetrahydro-2H-imidazo[1,5-f]pteridin-10-ium-8-yl)benzoyl]amino]pentanedioic acid;chloride](/img/structure/B12290143.png)
